5-Bromo-1-(2-(m-tolyloxy)ethyl)indoline-2,3-dione
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Overview
Description
5-Bromo-1-(2-(m-tolyloxy)ethyl)indoline-2,3-dione is a synthetic organic compound that belongs to the class of indoline derivatives. Indoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a bromine atom at the 5-position of the indoline ring, an ethyl linker attached to a m-tolyloxy group, and a dione functionality at the 2,3-positions of the indoline ring.
Mechanism of Action
Target of Action
It’s known that indole derivatives, which this compound is a part of, play a significant role in cell biology and are used for the treatment of various disorders in the human body .
Mode of Action
Indole derivatives are known to interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways, contributing to their broad spectrum of biological activities .
Result of Action
Indole derivatives are known to exhibit various biologically vital properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1-(2-(m-tolyloxy)ethyl)indoline-2,3-dione typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Ethyl Linker: The ethyl linker can be introduced through a nucleophilic substitution reaction using an appropriate alkylating agent.
Attachment of the m-Tolyloxy Group: The m-tolyloxy group can be attached via an etherification reaction using m-tolyl alcohol and a suitable activating agent like tosyl chloride.
Formation of the Dione Functionality: The dione functionality at the 2,3-positions of the indoline ring can be introduced through an oxidation reaction using reagents like potassium permanganate or chromium trioxide.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-1-(2-(m-tolyloxy)ethyl)indoline-2,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the dione functionality to other functional groups like alcohols or amines.
Substitution: The bromine atom at the 5-position can be substituted with other nucleophiles, such as amines or thiols, to create new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide in acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a suitable base or catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can yield a variety of new derivatives with different functional groups.
Scientific Research Applications
5-Bromo-1-(2-(m-tolyloxy)ethyl)indoline-2,3-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications in the treatment of various diseases.
Industry: Used in the development of new materials, such as polymers and dyes, and as a precursor for the synthesis of other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
5-Bromoindoline-2,3-dione: Lacks the ethyl linker and m-tolyloxy group, making it less complex and potentially less active.
1-(2-(m-Tolyloxy)ethyl)indoline-2,3-dione: Lacks the bromine atom, which may affect its reactivity and biological activity.
5-Bromo-1-(2-(p-tolyloxy)ethyl)indoline-2,3-dione: Similar structure but with a p-tolyloxy group instead of an m-tolyloxy group, which may influence its properties.
Uniqueness
5-Bromo-1-(2-(m-tolyloxy)ethyl)indoline-2,3-dione is unique due to its specific combination of functional groups, which can impart distinct chemical and biological properties. The presence of the bromine atom, ethyl linker, m-tolyloxy group, and dione functionality makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
5-bromo-1-[2-(3-methylphenoxy)ethyl]indole-2,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrNO3/c1-11-3-2-4-13(9-11)22-8-7-19-15-6-5-12(18)10-14(15)16(20)17(19)21/h2-6,9-10H,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYVIOHDYKDLKOR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCCN2C3=C(C=C(C=C3)Br)C(=O)C2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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